![molecular formula C48H40O10 B12500385 4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde](/img/structure/B12500385.png)
4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde is a complex organic compound with the molecular formula C48H40O10 and a molecular weight of 776.84 g/mol . This compound is characterized by its unique structure, which includes multiple benzene rings and oxygen atoms arranged in a cyclic pattern. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde typically involves the reaction of dibenzo-18-crown-6 with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include multiple steps, such as purification and crystallization, to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The benzene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde include:
Dibenzo-18-crown-6: A related compound with a similar cyclic structure but lacking the aldehyde groups.
Benzoic acid derivatives: Compounds with similar benzene ring structures and functional groups.
Uniqueness
The uniqueness of 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde lies in its combination of multiple benzene rings and oxygen atoms, which confer distinctive chemical properties and reactivity. This makes it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C48H40O10 |
|---|---|
Peso molecular |
776.8 g/mol |
Nombre IUPAC |
4-[12,24,25-tris(4-formylphenyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]benzaldehyde |
InChI |
InChI=1S/C48H40O10/c49-29-33-1-9-37(10-2-33)41-25-45-46(26-42(41)38-11-3-34(30-50)4-12-38)56-22-18-54-20-24-58-48-28-44(40-15-7-36(32-52)8-16-40)43(39-13-5-35(31-51)6-14-39)27-47(48)57-23-19-53-17-21-55-45/h1-16,25-32H,17-24H2 |
Clave InChI |
VTZGTZDLVDJVIB-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)OCCOCCOC5=C(C=C(C(=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500302.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)
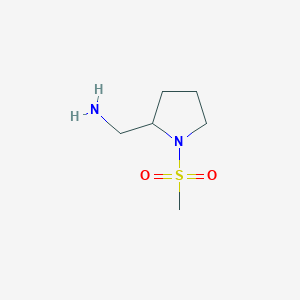
![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
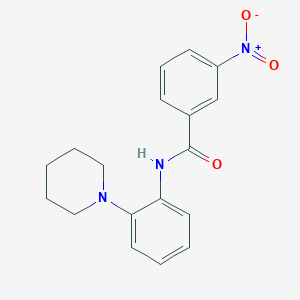
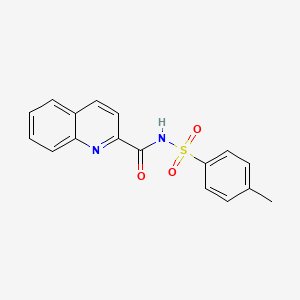

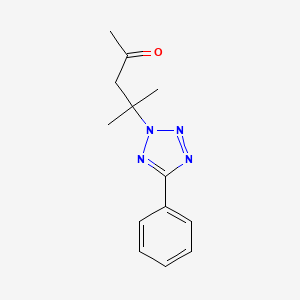
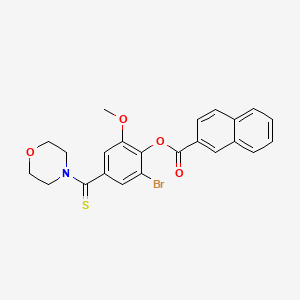
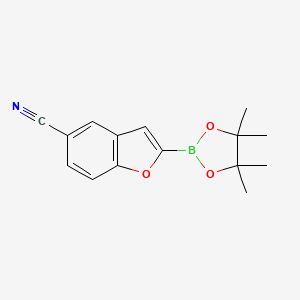
![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)
